Ácido 3-(propanoylamino)benzoico

Descripción general

Descripción

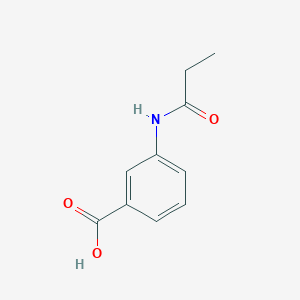

3-(Propionylamino)benzoic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, where a propionylamino group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Aplicaciones Científicas De Investigación

3-(Propionylamino)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products

Mecanismo De Acción

Target of Action

It’s worth noting that benzoic acid derivatives, such as probenecid, are known to inhibit the renal excretion of organic anions and reduce tubular reabsorption of urate

Mode of Action

Benzoic acid, a related compound, is known to be a fungistatic compound that is widely used as a food preservative . It is conjugated to GLYCINE in the liver and excreted as hippuric acid

Biochemical Pathways

Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways

Pharmacokinetics

The onset of action is related to pKa

Result of Action

Related compounds such as benzoic acid are known to perform critical functions in plant fitness (eg, as plant growth regulators, defensive compounds, pollinator attractants) and are extensively used as preservatives and flavor enhancers

Action Environment

It’s worth noting that the charge distribution of related compounds is influenced by the electronegativity of the substituents and the interaction of the molecule and its charge distribution with the environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propionylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with propionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminobenzoic acid+propionyl chloride→3-(propionylamino)benzoic acid+HCl

The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of 3-(propionylamino)benzoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Propionylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the propionylamino group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Propanoylamino)benzoic acid

- 3-Propionamidobenzoic acid

- Benzoic acid, 3-[(1-oxopropyl)amino]

Uniqueness

3-(Propionylamino)benzoic acid is unique due to its specific propionylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

3-(Propionylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of 3-(propionylamino)benzoic acid based on recent research findings.

Chemical Structure and Properties

3-(Propionylamino)benzoic acid is characterized by the presence of a propionylamino group attached to the benzoic acid backbone. Its molecular formula is , and it has been studied for its interactions with various biological targets.

Anti-Inflammatory and Analgesic Effects

Recent studies have indicated that derivatives of benzoic acid, including 3-(propionylamino)benzoic acid, exhibit significant anti-inflammatory and analgesic properties. In vivo evaluations using carrageenan-induced rat paw edema models demonstrated that these compounds effectively reduce inflammation and pain responses. The analgesic effects were assessed through acetic acid-induced writhing tests in mice, showing a notable decrease in pain behavior, which suggests the potential for therapeutic applications in pain management .

Anticancer Activity

The anticancer potential of 3-(propionylamino)benzoic acid has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to have significant inhibitory effects on prostate cancer cells by targeting aldo-keto reductase 1C3 (AKR1C3), an enzyme associated with androgen metabolism in castrate-resistant prostate cancer (CRPC). The compound exhibited nanomolar affinity and selectivity for AKR1C3 over other isoforms, indicating its potential utility in cancer therapeutics .

The biological activity of 3-(propionylamino)benzoic acid is largely attributed to its ability to modulate key enzymatic pathways:

- Proteasome Pathway : Research indicates that benzoic acid derivatives can enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. This modulation may contribute to their anti-aging and anticancer effects .

- Enzyme Inhibition : The compound's interaction with AKR1C3 suggests a mechanism where it inhibits the enzyme's function, thereby reducing the intratumoral androgen levels that drive certain cancers .

Case Studies

Several case studies have highlighted the effectiveness of 3-(propionylamino)benzoic acid in various biological assays:

- Case Study 1 : In a study evaluating multiple benzoic acid derivatives, 3-(propionylamino)benzoic acid was shown to activate cathepsins B and L significantly more than other tested compounds. This activation is linked to enhanced proteolytic activity within cells, suggesting a role in cancer progression and treatment .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives demonstrated that 3-(propionylamino)benzoic acid significantly reduced edema in animal models compared to control groups .

Summary of Findings

Propiedades

IUPAC Name |

3-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGHXTTUKCSBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406476 | |

| Record name | 3-(propanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76208-99-6 | |

| Record name | 3-(propanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.